KUNB31
Description
Overview of Heat Shock Protein 90 (Hsp90) Chaperone Systems and Their Biological Significance Hsp90 is a ubiquitous chaperone found in all eukaryotes and some prokaryotes.cdnsciencepub.comIt is an essential component of the cellular protein quality control machinery, assisting in the folding, refolding, and maturation of nascent and misfolded polypeptides.nih.govmit.edumdpi.comBeyond its role in stress tolerance, Hsp90 is highly abundant even in non-stressed cells and associates with a wide array of proteins, known as clients, that rely on its chaperoning function to attain their active conformations.mit.eduportlandpress.comThis dependency highlights Hsp90's central role in normal cellular biology and its implication in various disease states, particularly cancer.nih.govacs.orgportlandpress.com
Hsp90 Isoforms and Their Distinct Cellular Localizations and Functions In mammals, there are four main Hsp90 isoforms, classified by their cellular localization. The two major cytosolic isoforms are Hsp90α and Hsp90β.nih.govnih.govmdpi.comresearchgate.netencyclopedia.pubHsp90α is typically stress-inducible, while Hsp90β is constitutively expressed and essential for early development.nih.govmdpi.comresearchgate.netnih.govDespite sharing high sequence identity, particularly in their N-terminal ATP-binding sites (approximately 95% identity), these isoforms exhibit some distinct cellular functions and client protein preferences.nih.govnih.govresearchgate.netnih.govmdpi.comOther Hsp90 isoforms include the endoplasmic reticulum-resident Grp94 and the mitochondrial isoform Trap1.nih.govresearchgate.netencyclopedia.pubWhile Hsp90α and Hsp90β are primarily cytosolic, a small fraction can also be found in the nucleus, and they can even be secreted extracellularly under certain conditions.encyclopedia.pubhsp90.canih.gov
Table 1: Mammalian Hsp90 Isoforms and Localization
| Isoform | Expression Pattern | Primary Cellular Localization |
| Hsp90α | Stress-inducible | Cytosol, Nucleus, Extracellular |
| Hsp90β | Constitutive | Cytosol, Nucleus, Extracellular |
| Grp94 | Constitutive | Endoplasmic Reticulum |
| Trap1 | Constitutive | Mitochondria |
Challenges Associated with Pan-Hsp90 Inhibition in Research Applications Early Hsp90 inhibitors were largely pan-inhibitors, targeting multiple or all Hsp90 isoforms.nih.govacs.orgaacrjournals.orgresearchgate.netnih.govWhile showing promise in preclinical studies, these pan-inhibitors encountered significant challenges in clinical trials, including dose-limiting toxicities and the induction of the heat shock response, which can be pro-survival and limit efficacy.nih.govacs.orggrantome.comaacrjournals.orgresearchgate.netmdpi.comnih.govresearchgate.netThese adverse effects are believed to stem from the simultaneous inhibition of all Hsp90 isoforms, disrupting essential cellular functions supported by different isoforms.nih.govacs.orgaacrjournals.orgresearchgate.netresearchgate.net
Genesis of KUNB31: Historical Development and Initial Characterization as an Hsp90β-Selective Probe this compound represents a significant development in the field of Hsp90 research as the first reported Hsp90β-selective inhibitor.nih.govnih.govosti.govku.eduIts development arose from a structure-based design approach that exploited subtle differences between the N-terminal ATP-binding pockets of Hsp90α and Hsp90β.nih.govnih.govResearchers analyzed the co-crystal structures of these isoforms, focusing on conserved water molecules and amino acid differences within the binding site.nih.govnih.gov
This compound is described as a ring-constrained variant designed to optimize binding to Hsp90β by minimizing entropic penalties and displacing specific water molecules. nih.gov Initial characterization of this compound demonstrated an apparent Kd of 180 nM against Hsp90β and approximately 50-fold selectivity over other Hsp90 isoforms in competition binding assays. nih.govosti.govmedchemexpress.com Co-crystal structure analysis confirmed that this compound successfully displaced the targeted water molecules, validating the structure-based design strategy. nih.gov
Research findings indicate that this compound can induce the degradation of Hsp90β-dependent client proteins without significantly inducing Hsp90 levels, a common issue with pan-inhibitors. nih.gov Studies in bladder cancer cells treated with this compound showed degradation of Hsp90β-related proteins like CXCR4, as well as other client proteins including Hsp27, PKM2, Her2, Hsf-1, and Akt, without inducing the heat shock response observed with pan-inhibitors like 17-AAG. asco.org This initial characterization established this compound as a valuable tool for investigating the specific roles of Hsp90β. nih.govasco.org
Table 2: Initial Binding and Selectivity Data for this compound
| Target Isoform | Apparent Kd (nM) | Selectivity vs. Other Isoforms |
| Hsp90β | 180 | ~50-fold |
| Hsp90α | Not specified (lower affinity) | - |
| Grp94 | Not specified (lower affinity) | - |
| Trap1 | Not specified (lower affinity) | - |
Properties
CAS No. |
2220263-80-7 |
|---|---|
Molecular Formula |
C19H18N2O3 |
Molecular Weight |
322.36 |
IUPAC Name |
(4-Hydroxy-7-isopropylbenzo[d]isoxazol-5-yl)(isoindolin-2-yl)methanone |
InChI |
InChI=1S/C19H18N2O3/c1-11(2)14-7-15(17(22)16-8-20-24-18(14)16)19(23)21-9-12-5-3-4-6-13(12)10-21/h3-8,11,22H,9-10H2,1-2H3 |
InChI Key |
MFZKTINXWPQHBG-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC(C(C)C)=C(ON=C2)C2=C1O)N3CC4=C(C=CC=C4)C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KUNB31; KUNB-31; KUNB 31 |
Origin of Product |
United States |
Molecular Design Principles and Structural Underpinnings of Kunb31 Selectivity
Structure-Guided Design Paradigm for Hsp90β-Selective Ligands
The design of KUNB31 was a structure-guided process that leveraged the subtle differences between the ATP-binding pockets of Hsp90α and Hsp90β. ku.edunih.gov This approach aimed to create a ligand that would preferentially bind to Hsp90β, thereby inhibiting its function with minimal impact on other Hsp90 isoforms. ku.edunih.gov
Exploitation of Subtle Differences in Hsp90 Isoform ATP-Binding Pockets
The N-terminal ATP-binding domains of Hsp90α and Hsp90β share a high degree of sequence identity, approximately 95% within this region. nih.gov Despite this similarity, key differences exist, notably at positions 52 and 91. nih.gov Hsp90β contains alanine (B10760859) at position 52 (Ala52) and leucine (B10760876) at position 91 (Leu91), whereas Hsp90α has serine at position 52 (Ser52) and isoleucine at position 91 (Ile91). nih.gov These seemingly minor variations result in subtle differences in the size and shape of the binding pockets. nih.gov Specifically, the substitution of Ser52 in Hsp90α with the smaller Ala52 in Hsp90β, along with the increased flexibility of Leu91 compared to Ile91, contributes to a slightly smaller and more extended binding pocket in Hsp90β. nih.gov Structure-guided design efforts, including those leading to this compound, have focused on exploiting these differences to achieve isoform selectivity. ku.edunih.gov
Conformational Adaptations for Selective Binding to Hsp90β
The design of this compound also considered the conformational adaptations required for selective binding to Hsp90β. ku.edunih.gov Ring-constrained architectures were incorporated into the molecule to minimize the entropic penalty upon binding to Hsp90β. nih.gov This rigidification helps to pre-organize the ligand into a conformation favorable for interacting with the Hsp90β binding site. nih.gov Co-crystal structures of this compound bound to Hsp90β have been instrumental in validating these design principles and visualizing the specific interactions that confer selectivity. nih.gov
Critical Structural Motifs of this compound Conferring Hsp90β Specificity
The selectivity of this compound for Hsp90β is attributed to specific structural motifs within the molecule and their interactions with key residues and water molecules in the binding pocket. ku.edusci-hub.senih.govnih.gov
Role of Ring-Constrained Architectures in Selective Ligand-Protein Interactions
This compound features a ring-constrained structure, which plays a significant role in its selective interaction with Hsp90β. ku.edunih.govnih.gov This structural rigidity helps to orient critical functional groups for optimal interactions within the Hsp90β binding site. ku.edunih.gov For instance, a ring-constrained benzamide (B126) group present in some related selective inhibitors appears to lock the amide into a rigid conformation that favors interactions with Asp93, a key residue in the Hsp90 ATP-binding pocket. ku.edu While this compound is described as a ring-constrained variant, the principle of using rigid frameworks to enhance selective interactions by predisposing the molecule to a favorable binding conformation is central to its design. nih.gov
Interactions with Non-Conserved Residues in the Hsp90β ATP-Binding Site (e.g., Ala47 vs. Ser52)
A critical factor in this compound's Hsp90β selectivity lies in its differential interaction with the non-conserved residues at position 52 (Ala52 in Hsp90β and Ser52 in Hsp90α). ku.edunih.govnih.govnih.gov Co-crystal structures and studies with Hsp90α mutants have shown that this compound exploits the difference between the smaller Ala52 in Hsp90β and the bulkier Ser52 in Hsp90α. nih.govnih.gov The structure of this compound is designed to fit favorably in the Hsp90β pocket where Ala52 is present, while predicting a steric clash or unfavorable interaction with the hydroxyl group of Ser52 in Hsp90α. nih.govnih.gov This differential interaction at position 52 is considered a crucial determinant of Hsp90β selectivity for this compound. nih.gov
Influence of Water Molecule Displacement on Binding Affinity and Selectivity
The displacement of conserved water molecules within the Hsp90 ATP-binding pocket is another important aspect of this compound's binding and selectivity. ku.edusci-hub.senih.govnih.govnih.govnih.gov Co-crystal structures have confirmed that this compound displaces specific water molecules (referred to as water molecules A and B in some studies) upon binding to Hsp90β. nih.gov This displacement can contribute to increased binding affinity by reducing the entropic penalty associated with ordering these water molecules and by allowing for more direct, favorable interactions between the inhibitor and the protein. nih.govresearchgate.net The differential hydrogen bonding network involving these water molecules in Hsp90α versus Hsp90β, influenced by the amino acid differences like Ser52/Ala52, is exploited by this compound to achieve selective binding. nih.govnih.gov
This compound has demonstrated an apparent Kd of 180 nM against Hsp90β and approximately 50-fold selectivity over other Hsp90 isoforms in fluorescence polarization assays. nih.gov
Table 1: Binding Affinity and Selectivity of this compound
| Target | Apparent Kd (nM) | Selectivity vs. other isoforms |
| Hsp90β | 180 | ~50-fold |
| Other Hsp90 isoforms | >180 (approx.) | - |
Note: Data compiled from fluorescence polarization assays. nih.gov
Research findings indicate that this compound induces the degradation of Hsp90β-dependent client proteins, such as CDK4 and CDK6, without significantly affecting Hsp90α-dependent clients like Survivin. sci-hub.senih.govgoogle.comd-nb.info This provides cellular evidence supporting its isoform-selective activity. nih.govgoogle.com
Table 2: Effect of this compound on Hsp90 Client Protein Degradation
| Client Protein | Hsp90 Isoform Dependence | Effect of this compound Treatment |
| CDK4 | Hsp90β | Degradation induced |
| CDK6 | Hsp90β | Degradation induced |
| Survivin | Hsp90α | Unaffected (at selective concentrations) |
| CXCR4 | Hsp90β | Degradation induced |
| B-raf | Hsp90β | Degradation induced |
| FGFR3 | Hsp90β | Dose-dependent reduction |
| Hsp27 | Hsp90β | Decline |
| Hsf-1 | Hsp90β | Decline |
| Raf-1 | Hsp90α | Unaffected (at selective concentrations) |
| ERK-5 | Hsp90α | Unaffected (at selective concentrations) |
| Integrin α2 | Grp94 | No degradation observed |
Note: Data compiled from Western blot analyses and cellular studies. sci-hub.senih.govgoogle.comd-nb.info
The development of this compound has validated the strategy of exploiting subtle structural differences within the Hsp90 ATP-binding pocket, particularly at residue 52 and the associated water network, to achieve isoform selectivity. nih.govnih.govnih.gov This has paved the way for the design of subsequent generations of Hsp90β-selective inhibitors with improved affinity and selectivity. nih.gov
Stereochemical Considerations in this compound Design
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design and activity, profoundly influencing how a compound interacts with its biological target. For many chiral molecules, different stereoisomers can exhibit significant differences in binding affinity, efficacy, metabolism, and even toxicity.
In the context of Hsp90 inhibitors, stereochemical considerations have been recognized as important for inhibitory activity and selectivity ku.edu. The precise three-dimensional fit of an inhibitor within the ATP-binding pocket of an Hsp90 isoform is crucial for effective binding and modulation of chaperone function. Differences in the shape and chemical environment of the binding pockets across Hsp90 isoforms mean that the stereochemistry of an inhibitor can play a role in determining its preference for one isoform over another nih.govosti.gov.
Further research specifically investigating the synthesis and biological evaluation of individual stereoisomers of this compound would be necessary to fully elucidate the role of stereochemistry in its potent and selective inhibition of Hsp90β.
Synthetic Methodologies and Analog Development of Kunb31
Chemical Synthesis Pathways for KUNB31
The synthesis of this compound and related analogs has been described through various chemical routes. One approach for synthesizing this compound analogs commenced via the installation of a saturated indazolone. nih.gov Another reported synthesis for indanone analogs, based on the this compound structure, started from commercially available 4-hydroxy indane. nih.gov
While specific detailed reaction schemes for the synthesis of this compound itself were not extensively detailed across all sources, the synthesis of its analogs provides insight into the chemical transformations involved. For instance, the synthesis of indanone analogs involved converting 4-hydroxy indane into a 2-methoxy-5-bromo-1-benzoate through a sequence of five steps. nih.gov The preparation of other heterocyclic derivatives intended to replace the isoxazole (B147169) moiety in this compound has also been reported. nih.gov
The synthesis of certain this compound analogs, specifically compounds 5a-g, was achieved utilizing an intermediate denoted as 3d, employing specific reaction conditions. nih.govku.edu Another synthetic route for substituted indanone scaffolds involved using scaffolds 27b and 28b, incorporating substituents at the alpha and beta positions, and transforming a ketone into a fluoro or difluoro alkene. nih.gov Alpha-methyl and alpha,alpha-dimethyl derivatives were prepared via the generation of an alpha-carbanion followed by alkylation. nih.gov
Information regarding the specific optimization of synthetic yields and purity for this compound itself is limited in the provided text. However, general methods for isolating and purifying compounds in organic synthesis, which would be applicable to this compound and its analogs, include chromatography on solid supports like silica (B1680970) gel or alumina, recrystallization, thin-layer chromatography, distillation, sublimation, and trituration. google.com The purity of synthesized compounds is typically assessed by methods such as HPLC, with this compound being reported with a purity of ≥98% (HPLC). adipogen.comsigmaaldrich.com
Key Synthetic Intermediates and Reaction Schemes
Analog Generation and Structural Diversification Strategies
Analog generation and structural diversification of this compound have been pursued to improve its properties, particularly isoform selectivity and affinity. nih.govnih.gov This has involved modifying different parts of the this compound structure. nih.govnih.gov
The design of this compound and its analogs has been heavily influenced by structural differences between Hsp90α and Hsp90β, specifically within their ATP-binding pockets. nih.govnih.gov this compound was designed as a ring-constrained variant to minimize the entropic penalty upon binding to Hsp90β and to displace conserved water molecules in the binding site. nih.gov This strategy, which perturbs conserved water molecules, led to the discovery of novel scaffolds with improved affinity and selectivity for Hsp90β. nih.gov Analogs have been designed to exploit subtle differences in amino acid residues between the isoforms, such as Ala52 in Hsp90β compared to Ser52 in Hsp90α. nih.govnih.govnih.gov Exploration of chemical space has involved the synthesis of various heterocyclic derivatives to replace the isoxazole moiety in this compound. nih.gov
Structure-Activity Relationship (SAR) studies have been conducted on this compound derivatives to understand how structural modifications impact their binding affinity and selectivity for Hsp90 isoforms. nih.govdcchemicals.com These studies have revealed key structural features important for Hsp90β affinity and selectivity. nih.gov For example, the isoxazole ring of this compound has been shown to displace conserved water molecules and form hydrogen bonding interactions with specific amino acids in Hsp90β. nih.gov Replacing the isoxazole ring with other heterocycles, such as a furan, can result in similar activity but potentially lower affinity for Hsp90α. nih.gov Data also suggest that a hydrogen bond acceptor at a specific position on the resorcinol (B1680541) moiety is important for Hsp90β affinity. nih.gov Preliminary SAR studies on this compound analogs have identified compounds with significantly improved selectivity for Hsp90β over Hsp90α. nih.gov
Advanced Characterization of Kunb31 Binding and Interaction Modalities
Spectroscopic and Spectrometric Analysis
Spectroscopic and spectrometric methods are crucial for confirming the chemical structure of KUNB31 and assessing its purity, as well as quantifying its binding interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. solubilityofthings.comnumberanalytics.com For this compound, NMR spectroscopy, specifically 1H and 13C NMR, has been employed to confirm its structure. nih.gov Data from NMR experiments, including chemical shifts and coupling constants, provide information about the arrangement of atoms and functional groups within the this compound molecule. nih.govsolubilityofthings.com For instance, 1H NMR spectra of synthesized compounds related to this compound have been recorded at various frequencies (400, 500, and 600 MHz), with data reported including chemical shifts (δ) and coupling constants (J). nih.gov 13C NMR spectra have also been recorded to provide information on the carbon framework. nih.gov
High-Resolution Mass Spectrometry for Molecular Mass and Purity
High-resolution mass spectrometry (HRMS) is utilized to determine the exact molecular mass of this compound and to assess its purity. nih.govnih.govglixxlabs.com HRMS data, typically obtained using electrospray ionization (ESI) on a time-of-flight mass spectrometer, provides a highly accurate mass-to-charge ratio ([M+H]+) that can be compared to the calculated theoretical mass of the compound. nih.govnih.gov This confirms the molecular formula and provides a measure of the compound's purity. nih.govnih.gov For this compound and related compounds, HRMS (ESI) has been used to calculate and find the m/z values for [M+H]+, confirming the expected molecular masses. nih.gov Purity is often determined to be greater than 95% using techniques like HPLC coupled with appropriate detection methods. nih.govnih.gov
Fluorescence Polarization (FP) Assays for Binding Affinity Determination
Fluorescence polarization (FP) assays are a common method to quantify the binding affinity of a ligand to a protein in solution. nih.govnih.govnih.gov This technique measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger protein, which affects the polarization of emitted light. nih.gov FP assays have been used to determine the binding affinity and selectivity of this compound and its analogs for Hsp90α and Hsp90β. nih.govnih.gov These assays yield IC50 or Kd values, representing the concentration of the inhibitor required to achieve 50% inhibition or the dissociation constant, respectively. nih.govnih.gov this compound was found to manifest an apparent Kd of 180 nM against Hsp90β and demonstrated approximately 50-fold selectivity over other Hsp90 isoforms in FP assays. nih.govnih.govgoogle.com
Table 1: this compound Binding Affinity and Selectivity (FP Assay Data)
| Compound | Hsp90β [IC50 in μM] | Hsp90α [IC50 in μM] | Selectivity (Hsp90α/Hsp90β) | Apparent Kd (Hsp90β) |
| This compound | 0.18 ± 0.01 nih.gov | 9.55 ± 1.08 nih.gov | > 50 nih.gov | 180 nM nih.govgoogle.com |
X-ray Crystallography of this compound-Hsp90β Co-Crystal Structures
X-ray crystallography is a powerful technique that provides atomic-resolution three-dimensional structures of proteins and protein-ligand complexes, offering critical insights into binding modes and conformational changes. hitgen.com Co-crystal structures of this compound bound to Hsp90β have been determined. nih.govnih.govgoogle.comku.edu These structures are essential for understanding the precise interactions between this compound and the Hsp90β protein at the molecular level. nih.govnih.govnih.gov
Visualization of Ligand-Protein Interaction Interfaces
The co-crystal structures of this compound bound to Hsp90β allow for the direct visualization of the interaction interface. nih.govnih.govnih.govhitgen.com This reveals how this compound fits into the ATP-binding pocket of Hsp90β and the specific amino acid residues involved in binding. nih.govnih.govnih.govnih.gov Analysis of these structures has shown that this compound displaces conserved water molecules within the binding pocket, an approach taken in the design of Hsp90β-selective inhibitors. nih.govnih.govgoogle.com Specifically, the isoxazole (B147169) ring of this compound has been shown to displace two conserved water molecules (A and B) and establish hydrogen bonding interactions with residues like Ala52 and Leu91 in Hsp90β. nih.gov The 5-isopropyl substituent of this compound has been observed to form hydrophobic interactions with residues such as Phe138 and Val181 in Hsp90β. nih.gov These detailed interactions contribute to the affinity and selectivity of this compound for Hsp90β. nih.gov
Elucidation of Conformational Changes Induced by Binding
While the primary focus of the available information is on the binding pose and interactions, X-ray crystallography can also provide insights into conformational changes in the protein upon ligand binding. hitgen.com Although specific large-scale conformational changes in Hsp90β induced directly by this compound binding are not extensively detailed in the provided snippets, the design strategy of this compound was based on exploiting subtle differences and flexibility within the Hsp90β binding pocket compared to Hsp90α. nih.govnih.gov The increased flexibility of Leu91 in Hsp90β, for instance, allows it to pack into the binding pocket differently than Ile91 in Hsp90α, influencing the pocket's shape and accommodating this compound. nih.gov Computational studies on related compounds have suggested that modifications can induce slight rotations of structural elements, impacting binding conformation, affinity, and selectivity. nih.govgoogle.com The displacement of water molecules by this compound also represents a localized change in the hydration structure of the binding pocket upon ligand entry. nih.govnih.govgoogle.com
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are indispensable tools in the synthesis, purification, and characterization of small molecules like this compound. These methods enable the separation of the target compound from reaction mixtures, impurities, and by-products, ensuring high purity for subsequent biological evaluation and research. Both analytical and preparative chromatography play crucial roles in the lifecycle of this compound.
Isolation and Purification:
Initial purification of this compound synthesized through organic reactions often involves column chromatography. Silica (B1680970) gel is a commonly employed stationary phase for this purpose. For instance, after synthesis, the organic fraction containing this compound can be adsorbed onto silica gel for purification using a solvent system such as ethyl acetate/hexanes (e.g., 4:6 ratio) nih.govgoogle.comku.edu. This approach allows for the separation of this compound from less polar or more polar components in the reaction mixture based on differential partitioning between the stationary and mobile phases. Flash column chromatography, utilizing silica gel with a particle size typically ranging from 40 to 63 µm, is a standard technique for this scale of purification nih.govku.edu. Preparatory Thin Layer Chromatography (TLC) on silica gel plates has also been used to purify this compound, employing solvent systems like ethyl acetate/hexanes (e.g., 1:3 ratio) to isolate the compound google.com.
For larger scale purification or when dealing with complex mixtures, techniques such as Vacuum Liquid Chromatography (VLC) can be highly efficient for both crude and fine separations of synthetic products juniperpublishers.com. VLC, considered a preparative form of TLC, utilizes a sintered glass funnel packed with a stationary phase like silica gel and applies vacuum to increase solvent flow rate, leading to faster separations compared to traditional column chromatography juniperpublishers.com.
Purity Assessment:
High Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the purity of this compound. This method provides a quantitative measure of the amount of this compound relative to other components in a sample. Purity is typically determined by integrating the peak area corresponding to this compound in the chromatogram and comparing it to the total area of all peaks.
Research indicates that this compound has been analyzed using HPLC with a C18 column, such as a Poroshell 120 EC-C18 2.7 µm (4.6 X 100 mm) column nih.gov. A common mobile phase system involves a gradient of Solvent A (water with a small percentage of trifluoroacetic acid, e.g., 0.1%) and Solvent B (acetonitrile with a small percentage of trifluoroacetic acid, e.g., 0.1%) nih.gov. The specific gradient profile (change in the ratio of Solvent B to Solvent A over time) is optimized to achieve adequate separation of this compound from potential impurities.
HPLC coupled with mass spectrometry (LC-MS) provides even more detailed information for purity assessment and identification of impurities. This hyphenated technique separates compounds by HPLC and then analyzes their mass-to-charge ratio using a mass spectrometer, allowing for confirmation of the molecular weight of this compound and identification of co-eluting substances nih.gov.
Commercial sources often provide this compound with a specified purity level determined by HPLC, typically reported as ≥98% sigmaaldrich.comsigmaaldrich.com. This high level of purity is essential for ensuring the reliability of experimental results in biological assays and structural studies.
Thin-layer chromatography (TLC) is also used as a simple and rapid method for monitoring the progress of reactions and assessing the relative purity of samples during synthesis and purification steps nih.govkhanacademy.org. TLC uses a stationary phase coated on a plate (commonly silica gel) and a mobile phase that moves up the plate by capillary action, separating components based on their polarity khanacademy.org. Visualization is often done using UV light nih.gov.
Detailed Research Findings and Data:
While specific detailed chromatographic data (e.g., chromatograms, retention times, peak areas for impurities) for this compound from research studies are not extensively provided in the search results beyond the methods used and reported purity, the consistent use of techniques like silica gel column chromatography and HPLC with C18 columns and acetonitrile (B52724)/water gradients highlights the established chromatographic profile for this compound purification and analysis nih.govgoogle.comku.edugoogle.comsigmaaldrich.comsigmaaldrich.com. The reported purity of ≥98% by HPLC from commercial sources indicates that these methods are effective in obtaining highly pure this compound sigmaaldrich.comsigmaaldrich.com.
An example of a typical HPLC purity assessment setup for small molecules similar to this compound involves using a C18 column and a gradient elution with acidified water and acetonitrile nih.gov. While specific data for this compound's retention time or impurity profile from a research chromatogram is not available in the provided snippets, the methodology is well-established.
Based on the information, a representative data table illustrating the outcome of a purity assessment by HPLC could be structured as follows:
| Sample | Method | Column | Mobile Phase | Detection | Purity (%) |
| This compound (Purified Batch) | HPLC | Poroshell 120 EC-C18 (2.7 µm, 4.6 x 100 mm) | Gradient: H₂O (0.1% TFA) / Acetonitrile (0.1% TFA) | UV | >95 nih.gov |
| This compound (Commercial) | HPLC | Not specified (C18 typical) | Not specified (Acetonitrile/Water typical) | UV | ≥98 sigmaaldrich.comsigmaaldrich.com |
Another aspect of chromatographic application is in the purification of proteins related to this compound's target, Hsp90β. For instance, His6-tagged human Hsp90β N-terminal domain has been purified using Ni-NTA affinity chromatography, followed by size exclusion chromatography nih.gov. While this pertains to the target protein rather than this compound itself, it illustrates the broader application of chromatography in the research context of this compound.
The successful isolation and purity assessment of this compound using these chromatographic techniques are critical for ensuring that observed biological effects are attributable to this compound itself and not to impurities.
Biochemical and Molecular Mechanistic Investigations of Kunb31 Action
Molecular Basis of Hsp90β Inhibitory Activity
The inhibitory activity of KUNB31 is rooted in its specific interaction with the Hsp90β protein. This interaction primarily targets the N-terminal domain (NTD) of Hsp90β, which is crucial for ATP binding and hydrolysis, central to the Hsp90 chaperone cycle.
ATP Competitive Binding and Inhibition of ATPase Activity
This compound functions as an ATP-competitive inhibitor of Hsp90β. This means that this compound binds to the same site on Hsp90β where ATP would normally bind ebiohippo.comtocris.comuni.luguidetopharmacology.orgabcam.com. By occupying this site, this compound prevents ATP from accessing and binding to the NTD, thereby inhibiting the intrinsic ATPase activity of Hsp90β ebiohippo.comtocris.comuni.luguidetopharmacology.orgabcam.com. The inhibition of ATP hydrolysis is a key mechanism by which Hsp90 inhibitors exert their effects, as the energy derived from ATP hydrolysis is required for Hsp90 to undergo conformational changes and interact with its client proteins. Quantitative assessments of this compound's potency in inhibiting Hsp90β ATPase activity have yielded low nanomolar IC50 values, demonstrating its effectiveness ebiohippo.comtocris.comuni.luguidetopharmacology.orgabcam.comjkchemical.comcuhk.edu.cnrsc.org. For instance, this compound has been reported to inhibit Hsp90β ATPase with an IC50 of 21 nM ebiohippo.comtocris.comuni.luguidetopharmacology.orgabcam.comjkchemical.comcuhk.edu.cnrsc.org. Its binding affinity (Kd) for Hsp90β has been measured at 14 nM tocris.comuni.luguidetopharmacology.orgabcam.comjkchemical.comcuhk.edu.cnrsc.orgharvard.educuhk.edu.cnresearchgate.netresearchgate.net.
Influence on Hsp90β Conformational Dynamics
Beyond simply blocking ATP binding, this compound's interaction with the Hsp90β NTD influences the conformational dynamics of the chaperone uni.lu. Hsp90 undergoes a complex cycle of conformational changes coupled to ATP binding and hydrolysis, which is essential for its function researchgate.netwikipedia.org. By binding to the NTD, this compound can stabilize specific conformational states of Hsp90β or alter the transitions between these states uni.lu. This modulation of conformational dynamics can impact the ability of Hsp90β to interact with its co-chaperones and client proteins, ultimately affecting the chaperone cycle and client protein maturation uni.lu. Structural studies, including co-crystal structures, have been used to understand how this compound binding displaces water molecules and influences the conformation of the Hsp90β NTD nih.gov.
Selectivity Profile of this compound Across Hsp90 Isoforms
A defining characteristic of this compound is its selectivity for the Hsp90β isoform over other members of the Hsp90 family, namely Hsp90α and Grp94 (Hsp90B1) tocris.comguidetopharmacology.orgabcam.comjkchemical.comcuhk.edu.cnrsc.orgharvard.educuhk.edu.cnresearchgate.netresearchgate.netfishersci.ca. This selectivity is particularly noteworthy given the high degree of sequence identity between Hsp90α and Hsp90β, especially within the NTD ATP-binding pocket nih.gov.
Quantitative Assessment of Hsp90β vs. Hsp90α and Grp94 Binding
Quantitative binding studies have consistently demonstrated the preferential binding of this compound to Hsp90β. Dissociation constant (Kd) measurements show a significantly higher affinity of this compound for Hsp90β compared to Hsp90α and Grp94 tocris.comjkchemical.comcuhk.edu.cnrsc.orgharvard.educuhk.edu.cnresearchgate.netresearchgate.net. For instance, while the Kd for Hsp90β is reported as 14 nM, the Kd values for Hsp90α and Grp94 are reported as greater than 1000 nM jkchemical.comcuhk.edu.cnrsc.orgharvard.educuhk.edu.cnresearchgate.netresearchgate.net. This represents a selectivity of over 50-fold to 100-fold for Hsp90β compared to the other isoforms tocris.comnih.govresearchgate.net. Similarly, the inhibitory potency of this compound against the ATPase activity of Hsp90α and Grp94 is considerably lower than that observed for Hsp90β tocris.com.
| Isoform | Binding Affinity (Kd) | ATPase Inhibition (IC50) |
| Hsp90β | 14 nM tocris.comuni.luguidetopharmacology.orgabcam.comjkchemical.comcuhk.edu.cnrsc.orgharvard.educuhk.edu.cnresearchgate.netresearchgate.net | 21 nM ebiohippo.comtocris.comuni.luguidetopharmacology.orgabcam.comjkchemical.comcuhk.edu.cnrsc.org |
| Hsp90α | > 1000 nM jkchemical.comcuhk.edu.cnrsc.orgharvard.educuhk.edu.cnresearchgate.netresearchgate.net | Much higher than Hsp90β tocris.com |
| Grp94 | > 1000 nM jkchemical.comcuhk.edu.cnrsc.orgharvard.educuhk.edu.cnresearchgate.netresearchgate.net | Much higher than Hsp90β tocris.com |
Comparative Analysis with Pan-Hsp90 Inhibitors
The selective profile of this compound stands in contrast to that of traditional pan-Hsp90 inhibitors, such as Geldanamycin and its derivative 17-AAG (Tanespimycin) tocris.comuni.luabcam.comrsc.orgharvard.educuhk.edu.cnnih.govidrblab.netresearchgate.net. Pan-inhibitors bind and inhibit the ATPase activity of all cytosolic Hsp90 isoforms (Hsp90α and Hsp90β) and often Grp94 with similar potencies ebiohippo.comtocris.comuni.luabcam.comrsc.orgharvard.educuhk.edu.cnnih.govidrblab.netresearchgate.net. Comparative studies highlight that while pan-inhibitors like 17-AAG exhibit low nanomolar Kd values for both Hsp90α and Hsp90β, this compound maintains its high affinity for Hsp90β while showing significantly weaker binding to Hsp90α and Grp94 harvard.edu. This isoform selectivity of this compound is attributed to subtle structural differences in the NTD binding pockets of the Hsp90 isoforms nih.gov.
| Compound | Hsp90β Kd | Hsp90α Kd | Grp94 Kd |
| This compound | 14 nM harvard.edu | > 1000 nM harvard.edu | > 1000 nM harvard.edu |
| 17-AAG | Low nM range harvard.edu | Low nM range harvard.edu | Low nM range harvard.edu |
Interactions with Hsp90 Co-chaperones and Client Proteins
The inhibition of Hsp90β by this compound has downstream effects on its interactions with co-chaperones and the stability and function of Hsp90β client proteins tocris.comuni.luguidetopharmacology.orgabcam.comcuhk.edu.cncuhk.edu.cnfishersci.caidrblab.netnih.gov. Hsp90 function is tightly regulated by a network of co-chaperones that bind to different domains of Hsp90 throughout its ATPase cycle cuhk.edu.cnresearchgate.net. This compound's binding to the NTD and its influence on conformational dynamics can disrupt the proper recruitment and cycling of these co-chaperones uni.lucuhk.edu.cn. This disruption impairs the ability of Hsp90β to effectively chaperone its client proteins, which are often signaling molecules and transcription factors involved in various cellular processes abcam.comcuhk.edu.cnfishersci.caidrblab.netnih.gov. Inhibition of Hsp90β by this compound leads to the destabilization and subsequent degradation of these client proteins via the proteasomal pathway abcam.comidrblab.net. Studies have shown that specific Hsp90β-dependent client proteins are affected by this compound treatment, while clients primarily dependent on Hsp90α may remain relatively unaffected, further underscoring this compound's isoform-selective action nih.govidrblab.net.
Cellular Mechanistic Studies of Kunb31
Impact on Hsp90β-Dependent Client Protein Stability and Degradation Pathways In Vitro
KUNB31 has been shown to induce the degradation of Hsp90β-dependent client proteins in cells. molnova.comadipogen.comdcchemicals.comsigmaaldrich.comprobechem.com This degradation is a key mechanism by which Hsp90 inhibitors exert their cellular effects, as Hsp90 is responsible for the maturation and stability of a wide range of client proteins, many of which are involved in crucial cellular processes and disease progression. nih.govsci-hub.seresearchgate.net By inhibiting Hsp90β, this compound disrupts the proper folding and stability of its specific client proteins, leading to their degradation. nih.govd-nb.infosci-hub.se
Western Blot Analysis of Client Protein Levels
Western blot analysis has been a primary method for assessing the impact of this compound on the levels of Hsp90β-dependent client proteins in various cell lines. Studies using Western blot have demonstrated a dose-dependent reduction in the levels of specific client proteins following treatment with this compound. nih.govnih.govresearchgate.net For instance, in HT29 colon adenocarcinoma cells, treatment with this compound for 24 hours led to a reduction in Hsp90β-dependent client proteins at concentrations mirroring the cellular IC50 value. nih.govd-nb.info
Known Hsp90β-dependent client proteins whose levels have been analyzed by Western blot after this compound treatment include CDK4 and CDK6. nih.govnih.govsci-hub.se Other clients like CXCR4 have also shown reduced levels upon this compound administration. nih.govnih.govsci-hub.se These findings clearly link the cellular viability effects of this compound to its inhibition of Hsp90β and the subsequent degradation of its clients. nih.gov
Investigation of Ubiquitin-Proteasome Pathway Involvement
Hsp90 inhibition is known to induce the degradation of Hsp90-dependent substrates via the ubiquitin-proteasome pathway. nih.govnih.govsci-hub.sethermofisher.comcellsignal.com This pathway is a major cellular mechanism for targeted protein degradation, where proteins are tagged with ubiquitin and subsequently degraded by the proteasome. thermofisher.comcellsignal.com Studies with this compound and related Hsp90β-selective compounds have assessed the levels of Hsp90 clients, both kinase and non-kinase, via Western blot analysis, consistent with the understanding that their degradation is mediated by the ubiquitin-proteasome system. nih.govnih.gov While direct studies explicitly detailing this compound's interaction with specific components of the ubiquitin-proteasome pathway were not extensively detailed in the search results, the observed degradation of ubiquitinated client proteins strongly implies the involvement of this pathway. nih.govnih.govsci-hub.se
Differential Cellular Responses to Hsp90β-Selective Inhibition
This compound, as an Hsp90β-selective inhibitor, elicits cellular responses that differ from those induced by pan-Hsp90 inhibitors. nih.govresearchgate.net This differential response is primarily attributed to its specific targeting of the Hsp90β isoform while having significantly less impact on other isoforms like Hsp90α. nih.govadipogen.comsigmaaldrich.com
Comparative Analysis of Hsp90α-dependent vs. Hsp90β-dependent Client Protein Responses
A key aspect of this compound's mechanism is its differential effect on Hsp90α-dependent versus Hsp90β-dependent client proteins. While this compound effectively induces the degradation of Hsp90β-dependent clients such as CDK4 and CDK6, the levels of Hsp90α-dependent clients like survivin, Raf-1, and ERK-5 remain largely unaffected, particularly at concentrations mirroring the cellular IC50 values. nih.govnih.govsci-hub.se This provides direct evidence for the isoform-selective inhibition of this compound in a cellular context. nih.govnih.gov
Studies have shown that in contrast to the degradation of Hsp90β clients, Hsp90α-dependent substrates require higher concentrations of this compound for their levels to be affected. nih.gov This distinct response profile underscores the ability of this compound to discriminate between the client protein networks regulated by the two major cytosolic Hsp90 isoforms. nih.govnih.gov
Here is a summary of observed client protein responses based on Western blot analysis:
| Client Protein | Hsp90 Isoform Dependence | Response to this compound Treatment (Western Blot) | Source |
| CDK4 | Hsp90β | Reduced levels at concentrations mirroring cellular IC50 | nih.govnih.govsci-hub.se |
| CDK6 | Hsp90β | Reduced levels at concentrations mirroring cellular IC50 | nih.govnih.govsci-hub.se |
| CXCR4 | Hsp90β | Reduced levels at concentrations mirroring cellular IC50 | nih.govnih.govsci-hub.se |
| Survivin | Hsp90α | Levels largely unaffected until higher concentrations | nih.govnih.govsci-hub.se |
| Raf-1 | Hsp90α | Levels largely unaffected until higher concentrations | nih.govnih.govsci-hub.se |
| ERK-5 | Hsp90α | Levels largely unaffected until higher concentrations | nih.govnih.govsci-hub.se |
| FGFR3 | Hsp90β | Marked dose-dependent reduction | nih.gov |
| Hsf-1 | HSR element (can be Hsp90 client) | Declined upon increasing doses (mirrored this compound trend) | nih.gov |
| Hsp27 | HSR element (can be Hsp90 client) | Declined upon increasing doses (mirrored this compound trend) | nih.gov |
| HER2 | Not clearly isoform dependent or dependent on Grp94/Hsp90 | Decrease around 5 μM | nih.govsci-hub.se |
| EGFR | Not clearly isoform dependent | Decrease around 5 μM | nih.govdcchemicals.comprobechem.com |
| Akt-1 | Hsp90β or α/β | Reduced levels observed with related compounds; unaffected until higher concentrations with this compound | nih.govsci-hub.se |
| Integrin α2 | Grp94 | No client protein degradation observed | nih.gov |
Absence of Heat Shock Response (HSR) Induction
A significant advantage of Hsp90β-selective inhibition by this compound, compared to pan-Hsp90 inhibitors, is the absence of concomitant induction of the heat shock response (HSR). nih.govnih.govresearchgate.net Pan-inhibitors often trigger the HSR, leading to increased levels of Hsp90 and other heat shock proteins, which can contribute to resistance and limit their therapeutic efficacy. nih.govresearchgate.netuni-duesseldorf.de
Mechanistic Studies in Specific Cell Line Models
Cellular mechanistic studies of this compound have been conducted in various cell line models to evaluate its effects on Hsp90β inhibition and client protein degradation. These studies have primarily utilized cancer cell lines, given the role of Hsp90 and its clients in cancer progression. nih.govnih.govsci-hub.se
This compound has demonstrated anti-proliferative activity in cancer cell lines such as NCI H23 (non-small cell lung cancer), UC3 (bladder cancer), and HT-29 (colon adenocarcinoma). nih.govd-nb.infomolnova.comadipogen.comdcchemicals.com The concentrations at which this compound inhibits cell proliferation in these lines have been correlated with the concentrations that induce the degradation of Hsp90β-dependent client proteins, reinforcing the link between Hsp90β inhibition, client degradation, and cellular effects. nih.gov
For instance, Western blot analyses in HT29 cells treated with this compound have provided detailed insights into the compound's impact on specific client protein levels over a range of concentrations. nih.govresearchgate.net These studies in different cell line models contribute to understanding the cellular mechanisms and potential applications of Hsp90β-selective inhibition by this compound. nih.govd-nb.info
Furthermore, this compound has been used in studies investigating the role of Hsp90β in specific biological processes beyond cancer, such as its involvement with mutated NLRP3 proteins in cryopyrin-associated periodic syndromes (CAPS). adipogen.comresearchgate.netunil.ch In these models, this compound has been utilized as a tool to selectively inhibit Hsp90β and study its impact on NLRP3 inflammasome activity. adipogen.comresearchgate.netunil.ch
Computational and Theoretical Chemical Investigations of Kunb31
Molecular Modeling and Docking Simulations for Ligand-Protein Interactions
Molecular modeling and docking simulations are widely used to predict how a small molecule, or ligand, might bind to a protein target. For KUNB31, these techniques have been instrumental in exploring its interaction with the Hsp90 protein, particularly its N-terminal ATP-binding domain. By simulating the interaction at a molecular level, researchers can gain a better understanding of the key residues involved and the forces that drive binding.
Prediction of Binding Poses and Affinities
Molecular docking simulations predict the likely orientation (pose) and strength of binding (affinity) of a ligand within a protein's binding site. For this compound and Hsp90, these simulations have been used to propose binding modes, taking advantage of the subtle structural differences between Hsp90α and Hsp90β isoforms. nih.gov Analysis of co-crystal structures of Hsp90 with inhibitors has revealed a water-mediated hydrogen bond network near Asp93 that is important for ligand interactions. nih.gov Computational studies have suggested that modifications to the structure of this compound can alter its binding conformation, and thus its affinity and selectivity. nih.gov The predicted binding mode for related compounds has indicated specific interactions, such as the rotation of structural rings, influenced by interactions with the protein surface. nih.gov this compound has been shown to bind to Hsp90β with an apparent Kd of 180 nM, demonstrating significant binding affinity. nih.gov
Analysis of Energetic Contributions to Selectivity
Understanding the energetic contributions to binding is crucial for explaining and predicting the selectivity of a ligand for one protein isoform over another. For this compound's selectivity towards Hsp90β, computational studies have focused on the differences in the ATP-binding pockets of Hsp90α and Hsp90β. nih.gov Specifically, the presence of Ser52 and Ile91 in Hsp90α, compared to Ala52 and Leu91 in Hsp90β, creates a smaller, more hydrophilic pocket in Hsp90α and a larger, hydrophobic subpocket in Hsp90β. nih.gov This subtle difference is exploited by this compound to achieve selectivity. nih.gov Molecular modeling studies have suggested that displacing conserved water molecules in the binding site can contribute to selectivity. ku.edu The difference in a single residue, Ser52, has been identified as potentially the most crucial factor for achieving Hsp90β selectivity, as mutating Ser52 to alanine (B10760859) in Hsp90α alters its binding affinity for selective compounds to be comparable to that of Hsp90β.
Quantum Chemical Calculations of this compound Electronic Structure
Quantum chemical calculations delve into the electronic behavior of a molecule, providing insights into its stability, reactivity, and interactions. This is achieved by applying quantum mechanics to chemical systems, often focusing on the electronic contributions to molecular properties. wikipedia.org
Elucidation of Reactive Centers and Conformational Preferences
Quantum chemical methods can help identify the most reactive parts of a molecule and understand its preferred three-dimensional arrangements (conformational preferences). While specific details on this compound's reactive centers from quantum chemical calculations were not extensively detailed in the search results, this type of calculation is fundamental to understanding how the molecule might interact in a chemical reaction or within a protein environment. Analyzing the electronic structure can reveal polarized bonds or areas of high electron density that are prone to interaction. Conformational analysis, often guided by quantum calculations, helps determine the low-energy shapes a molecule can adopt, which is critical for how it fits into a protein binding site. For this compound, its ring-constrained structure was designed to minimize the entropic penalty upon binding to Hsp90β and to facilitate specific interactions. nih.gov
Molecular Dynamics Simulations for Dynamic Ligand-Protein Behavior
Molecular dynamics (MD) simulations provide a view of the dynamic interplay between a ligand and a protein over time. Unlike docking, which typically provides static snapshots, MD simulations account for the flexibility of both the ligand and the protein, offering a more realistic picture of the binding process and the stability of the resulting complex. For this compound and Hsp90, MD simulations can reveal how the protein's conformation changes upon ligand binding and how this compound moves within the binding site.
MD simulations have been used to explore the binding mechanisms of inhibitors to Hsp90, investigating conformational changes, correlated movements, and the dynamic behavior of the protein-ligand complex. mdpi.com These simulations can verify the conformational stability of the complexes formed. researchgate.net Analysis of MD trajectories can indicate that inhibitor binding significantly impacts the structural flexibility and correlated motions of Hsp90, which is important for its function. mdpi.com Furthermore, MD simulations can help identify key residues involved in binding and the types of interactions (e.g., van der Waals, hydrogen bonding) that contribute most significantly to the binding energy. mdpi.com While specific detailed MD simulation results for this compound were not extensively provided in the search snippets, the application of MD to Hsp90-inhibitor interactions in general highlights its relevance in understanding the dynamic aspects of this compound binding.
Kunb31 As a Chemical Tool for Research and Target Validation
Utility in Dissecting Hsp90β-Specific Cellular Functions
KUNB31's selectivity for Hsp90β allows researchers to differentiate the roles of Hsp90β from other Hsp90 isoforms, particularly the highly homologous Hsp90α. nih.govnih.gov By selectively inhibiting Hsp90β, this compound has been instrumental in elucidating the specific cellular processes and client proteins dependent on this isoform. nih.gov Studies utilizing this compound have demonstrated its ability to induce the degradation of Hsp90β-dependent clients without causing the concomitant induction of total Hsp90 levels, a common issue with pan-Hsp90 inhibitors. nih.govnih.gov This selective action provides a cleaner approach to studying Hsp90β-specific functions in various biological contexts. nih.govnih.gov
Elucidation of Roles of Specific Enzymes in Metabolic and Signaling Pathways
Hsp90β plays a critical role in maintaining cellular proteostasis and is involved in diverse cellular processes, including signal transduction, cell cycle control, apoptosis, energy metabolism, and epigenetics. This compound has been employed to investigate the specific contributions of Hsp90β to these complex networks. Research indicates that Hsp90β influences pathways regulating insulin (B600854) resistance and glucose metabolism. Studies have shown that inhibiting Hsp90β can impact glucose tolerance and alter the expression of key metabolic genes. Furthermore, Hsp90β is considered essential for lipid homeostasis by regulating fatty acid and cholesterol metabolism. In the context of inflammatory signaling, selective inhibitors of Hsp90β have been shown to reduce LPS-induced production of inflammatory mediators by diminishing the activation of pathways such as NF-κB and ERK MAPK. Treatment with this compound specifically has been observed to impair R260W NLRP3-induced inflammasome activity, highlighting Hsp90β's role in this inflammatory pathway. These findings underscore the utility of this compound as a tool to dissect the specific enzymatic and signaling roles governed by Hsp90β.
Identification of Isoform-Dependent Substrates in Biological Systems
A key application of this compound is the identification of proteins whose stability or function is uniquely dependent on Hsp90β. This compound selectively induces the degradation of these Hsp90β-dependent client proteins. nih.govnih.gov Through experiments involving this compound treatment, several proteins have been identified as Hsp90β-dependent clients, including CDK4, CDK6, and CXCR4. nih.govnih.gov Studies using this compound in cancer cell lines demonstrated a reduction in the levels of these Hsp90β-dependent clients at concentrations that correlated with the cellular IC50 values, providing a clear link between Hsp90β inhibition and the fate of these specific proteins. nih.gov In contrast, levels of known Hsp90α-dependent substrates, such as Survivin, Erk-5, and c-Raf, remained largely unaffected at these same concentrations, providing direct evidence for this compound's isoform selectivity in a cellular context. nih.govnih.gov While some clients like HER2 and EGFR may exhibit redundant dependency on both cytosolic Hsp90 isoforms, this compound helps to delineate the specific contribution of Hsp90β where such dependency exists. nih.govnih.gov The use of this compound has contributed to the understanding that while Hsp90α and Hsp90β interact with a large fraction of the proteome, there are distinct sets of proteins that rely exclusively or preferentially on one isoform over the other.
Applications in Drug Discovery Programs for Target Validation
Target validation is a crucial step in drug discovery, aiming to confirm that modulating the activity of a specific protein target can deliver therapeutic benefits. This compound, as a selective Hsp90β inhibitor, serves as a valuable chemical tool in validating Hsp90β as a viable drug target, particularly in diseases where this isoform plays a significant role. nih.gov By selectively inhibiting Hsp90β, researchers can assess the phenotypic consequences of this inhibition and gather evidence supporting Hsp90β's involvement in disease pathology. nih.gov The ability of this compound to induce degradation of specific client proteins linked to disease pathways further strengthens the case for Hsp90β as a druggable target. nih.gov
Use in In Vitro Assays for Screening and Lead Optimization
This compound has been utilized in various in vitro assays to characterize its interaction with Hsp90β and evaluate its cellular effects. Fluorescence polarization (FP) assays have been employed to determine this compound's binding affinity (Kd) and selectivity for Hsp90β over other isoforms like Hsp90α and Grp94. nih.gov These assays are fundamental in the initial screening and characterization of potential lead compounds. Additionally, this compound has been tested in in vitro cellular assays to assess its anti-proliferative activity against different cancer cell lines, providing insights into its cellular potency. nih.gov Evaluation of client protein degradation via techniques like Western blot following this compound treatment in cell lines further confirms its mechanism of action and isoform selectivity in a cellular environment. nih.gov Such in vitro studies using tool compounds like this compound are essential for measuring the biological activity of the target and characterizing the pharmacological profile, contributing to lead optimization efforts in drug discovery programs.
Data Table 1: In Vitro Cellular Anti-Proliferative Activity of this compound
| Cell Line | IC50 (µM) |
| NCI H23 | 6.74 ± 1.10 |
| UC3 | 3.01 ± 0.56 |
| HT-29 | 3.72 ± 0.34 |
| HEK-293 | > 100 |
Source: Search Result nih.gov
Data Table 2: Binding Affinity and Selectivity of this compound
| Target | Apparent Kd (nM) | Selectivity vs. other isoforms |
| Hsp90β | 180 | ~50-fold vs Hsp90α and Grp94 |
Source: Search Result nih.gov
Contribution to Understanding Hsp90β as a Therapeutic Target
The development and study of this compound have significantly contributed to the understanding of Hsp90β as a promising therapeutic target. Hsp90β's involvement in the maturation of numerous client proteins critical for the survival and proliferation of diseased cells, particularly cancer cells, makes it an attractive target. Unlike pan-Hsp90 inhibitors which have faced challenges in clinical trials due to dose-limiting toxicities and the induction of the heat shock response, selective inhibition of Hsp90β with compounds like this compound offers a potential strategy to mitigate these drawbacks. nih.govnih.gov this compound's ability to induce degradation of Hsp90β-dependent clients without inducing Hsp90 levels suggests a potentially improved therapeutic profile. nih.gov Beyond cancer, Hsp90β has been implicated in other diseases, including neurodegenerative disorders and inflammatory conditions. Studies using Hsp90β-selective inhibitors have indicated its role in inflammatory responses, suggesting it as a potential target for pain management. Furthermore, Hsp90β has been linked to metabolic disorders like type 2 diabetes and nonalcoholic fatty liver disease (NAFLD), highlighting its broader therapeutic relevance. The association of high Hsp90β levels with poor prognosis and drug resistance in certain cancers further supports its investigation as a therapeutic target. The research conducted with this compound has been crucial in providing evidence for the therapeutic potential of selectively targeting Hsp90β.
Potential for Development of Advanced Chemical Probes
The discovery of this compound as the first Hsp90β isoform-selective inhibitor marked a significant advancement in the field and paved the way for the development of more advanced chemical probes. nih.govnih.gov this compound demonstrated that achieving selectivity between the highly homologous Hsp90α and Hsp90β isoforms was possible by exploiting subtle differences in their ATP-binding pockets, particularly the conserved water molecules within these regions. nih.govnih.gov This structure-based design approach, which led to this compound, has served as a foundation for the rational design of newer compounds with improved affinity and selectivity for Hsp90β. nih.govnih.gov These advanced chemical probes, building upon the knowledge gained from this compound, offer enhanced tools for dissecting the intricate biological roles of Hsp90β in various cellular processes and disease states. nih.gov The continued development of such selective inhibitors is crucial for precisely defining the contribution of Hsp90β to disease pathology and for validating it as a therapeutic target with reduced potential for off-target effects associated with pan-inhibition. nih.gov this compound itself has been valuable as a chemical probe to identify Hsp90-dependent client proteins, demonstrating the utility of isoform-selective inhibitors in fundamental research.
Future Research Directions and Unresolved Questions
Expanding the Chemical Space of Hsp90β Selective Inhibitors
The development of KUNB31 marked a significant step in achieving Hsp90β selectivity. nih.gov this compound, a modified resorcinol-based compound, demonstrated approximately 50-fold preference for Hsp90β over Hsp90α in competition binding assays. nih.govosti.gov This selectivity was attributed to its ability to displace conserved water molecules in the Hsp90β binding pocket and exploit the smaller size of Ala52 and Leu91 in Hsp90β compared to Ser52 and Ile91 in Hsp90α. nih.govku.edunih.govnih.gov
Building upon the this compound scaffold, subsequent research has explored the synthesis and evaluation of analogs to improve affinity, selectivity, and cellular efficacy. For instance, isoquinolin-1(2H)-one-containing inhibitors have been developed, showing improved affinity (40–90 nM), selectivity (40->400-fold), and cellular efficacy compared to this compound. nih.gov These newer compounds, such as compound 4d and 6a, demonstrate enhanced selectivity towards specific cancer cell lines. nih.gov
Future research in this area will likely involve:
Structure-Activity Relationship (SAR) studies: Further detailed SAR studies are needed to fully understand how structural modifications to the this compound scaffold and related chemotypes influence Hsp90β affinity and selectivity, as well as cellular permeability and metabolic stability.
Exploration of novel scaffolds: Identifying and developing entirely new chemical scaffolds that can achieve high Hsp90β selectivity is crucial. This could involve high-throughput screening or rational design based on further insights into the subtle structural differences between Hsp90 isoforms. nih.govosti.gov
Targeting different binding sites: While this compound targets the N-terminal ATP-binding pocket, exploring inhibitors that target other domains or co-chaperone interaction sites on Hsp90β could offer alternative strategies for achieving selectivity and modulating its function. researchgate.net
Initial binding data for this compound and some improved analogs are presented in the table below.
| Compound | Target | Kd / IC50 | Selectivity (vs Hsp90α) | Reference |
| This compound | Hsp90β | 180 nM (apparent Kd) nih.govnih.gov | ~50-fold nih.govnih.gov | nih.govnih.gov |
| Isoquinolinone Compound 4d | Hsp90β | ~40–90 nM (IC50) nih.gov | >20-fold nih.gov | nih.gov |
| Isoquinolinone Compound 6a | Hsp90β | ~40–90 nM (IC50) nih.gov | >45-fold nih.gov | nih.gov |
| Compound 5 (analog) | Hsp90β | Not specified, but evaluated nih.gov | ~370-fold nih.gov | nih.gov |
Deeper Mechanistic Insights into Hsp90β Conformational Cycle and Allostery
Hsp90 functions through a complex ATP-dependent conformational cycle, involving transitions between open and closed states, crucial for client protein binding and maturation. tum.dersc.orgmdpi-res.com this compound's selective binding to the N-terminal ATP-binding pocket influences this cycle, but a deeper understanding of how this compound specifically impacts the conformational dynamics and allosteric regulation of Hsp90β is needed. mdpi-res.comnih.gov
Key areas for future research include:
Detailed structural studies: Obtaining high-resolution co-crystal structures of this compound and its potent analogs bound to Hsp90β in different conformational states of its cycle would provide critical insights into the molecular basis of selectivity and the induced conformational changes. nih.govku.edunih.gov
Kinetic studies: Detailed kinetic analyses of this compound binding and dissociation from Hsp90β, as well as its effect on ATP hydrolysis and client protein interactions, will help elucidate the dynamic aspects of its mechanism of action.
Comparing isoform dynamics: Comparative studies analyzing the conformational dynamics of Hsp90α and Hsp90β in the presence and absence of this compound and other selective inhibitors can highlight the specific ways this compound perturbs Hsp90β function.
Development of Novel Analytical Approaches for In Situ Monitoring of this compound Activity
Monitoring the activity and target engagement of this compound within living cells and tissues presents a significant challenge. Traditional methods often involve cell lysis, which may not accurately reflect the dynamic interactions occurring in situ. Developing novel analytical approaches is essential for gaining a comprehensive understanding of this compound's effects in complex biological environments.
Future research should focus on:
Live-cell imaging techniques: Developing fluorescently labeled this compound analogs or using techniques like Fluorescence Resonance Energy Transfer (FRET) could allow for real-time monitoring of this compound binding to Hsp90β in live cells. nih.gov
Proximity-ligation assays: Adapting or developing proximity-ligation assays could enable the detection of this compound interaction with Hsp90β and its client proteins in situ.
Mass spectrometry-based approaches: Utilizing advanced mass spectrometry techniques could allow for the identification and quantification of this compound-bound Hsp90β complexes and affected client proteins directly from cell or tissue samples.
Biosensors: Creating biosensors that can detect this compound binding or its downstream effects on Hsp90β activity within a cellular context would be highly valuable.
Integration of this compound Studies with Systems Biology Approaches
Understanding the full impact of Hsp90β inhibition by this compound requires moving beyond studying individual components and integrating data within a systems biology framework. Hsp90β interacts with a vast network of client proteins and co-chaperones, influencing numerous cellular pathways. researchgate.nettum.dersc.org
Future research should aim to:
Map the Hsp90β interactome in the presence of this compound: Comprehensive proteomic studies are needed to identify all proteins that interact with Hsp90β upon this compound treatment in different cell types and conditions.
Analyze the impact on cellular pathways: Utilizing transcriptomics, proteomics, and metabolomics can reveal how this compound-mediated Hsp90β inhibition affects entire cellular pathways and networks. tum.de
Develop computational models: Building computational models that integrate data on this compound binding, Hsp90β conformational dynamics, and downstream effects on client proteins and pathways can help predict and interpret the complex cellular responses to this compound.
Investigate feedback mechanisms: Exploring how cells respond to Hsp90β inhibition, including potential compensatory mechanisms or induction of other chaperone systems, is crucial for understanding long-term effects and potential resistance mechanisms. uni-duesseldorf.de
Exploration of this compound's Activity in Diverse Biological Models for Fundamental Understanding
While initial studies have explored this compound's activity in certain cancer cell lines and models of inflammation, evaluating its effects in a wider range of biological models is essential for understanding the fundamental roles of Hsp90β in various cellular processes and disease contexts. nih.govuni-duesseldorf.defrontiersin.orgunil.ch
Future research directions include:
Investigating Hsp90β-dependent processes: Using this compound as a chemical probe to selectively inhibit Hsp90β can help delineate its specific roles in fundamental cellular processes such as protein folding, trafficking, signal transduction, and cellular homeostasis, separate from the roles of other Hsp90 isoforms. nih.govnih.gov
Exploring activity in different disease models: Evaluating this compound's effects in preclinical models of various diseases where Hsp90β is implicated, beyond cancer and inflammation, could reveal new therapeutic opportunities. This could include neurodegenerative diseases, infectious diseases, and other protein-misfolding disorders. ku.eduresearchgate.netresearchgate.net this compound has shown effects on NLRP3 inflammasome activity in models of cryopyrin-associated periodic syndromes (CAPS). unil.ch
Studying isoform-specific client dependencies: this compound can be used to further identify and validate Hsp90β-specific client proteins in different cellular contexts. nih.govnih.govuni-duesseldorf.de
These future research directions, guided by the unique properties of this compound as a selective Hsp90β inhibitor, hold the potential to significantly advance our understanding of Hsp90β biology and its implications in health and disease.
Q & A
Q. What experimental methodologies are recommended for validating the selectivity of KUNB31 toward Hsp90β isoforms?
To confirm isoform selectivity, researchers should employ Western blot analysis to assess degradation patterns of client proteins. For example, this compound selectively reduces Hsp90β-dependent clients (e.g., CXCR4, CDK4/6) at IC50 concentrations, while Hsp90α-dependent clients (e.g., Raf-1, ERK-5) remain unaffected until higher doses. Parallel assays using pan-Hsp90 inhibitors (e.g., 17-AAG) as controls can contextualize selectivity .
Q. How should researchers interpret IC50 variations across cancer cell lines in this compound studies?
IC50 discrepancies (e.g., 6.74 µM in NCI H23 vs. 3.01 µM in UC3 cells) may reflect differences in Hsp90β dependency or metabolic activity between cell lines. Researchers should correlate IC50 values with client protein degradation data and use statistical tools (e.g., ANOVA) to assess significance. Non-cancerous cell controls (e.g., HEK 293) are critical to confirm therapeutic windows .
Q. What are the minimum required datasets for replicating this compound’s anti-proliferative activity assays?
Replication requires:
- Cell line details (e.g., HT-29 colon adenocarcinoma, NCI H23 lung cancer).
- Dose-response curves with triplicate measurements.
- Control data for Hsp90α/β-independent clients (e.g., Integrin α2) to rule off-target effects.
- Raw Western blot images quantified via software (e.g., ImageJ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in client protein degradation kinetics under this compound treatment?
Contradictions (e.g., partial degradation of HER2/EGFR at 5 µM) may arise from isoform crosstalk or post-translational modifications. Researchers should:
Q. What strategies optimize this compound’s selectivity in in vivo models while minimizing toxicity?
Advanced approaches include:
Q. How should researchers design multi-omics studies to elucidate this compound’s mechanism beyond client protein degradation?
Combine:
- Transcriptomics (RNA-seq) to identify Hsp90β-regulated genes.
- Metabolomics (LC-MS) to map metabolic shifts under treatment.
- Structural biology (cryo-EM) to study this compound-Hsp90β binding conformations. Cross-validate findings with public databases (e.g., PDB, GEO) to ensure robustness .
Methodological and Ethical Considerations
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects?
Use nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC50. Report confidence intervals and p-values for degradation trends. Avoid overreporting precision (e.g., ≤3 significant figures for IC50) unless justified by instrument resolution .
Q. How can researchers address reproducibility challenges in this compound studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
